(3-Fluoro-4-iodopyridin-2-yl)methanamine
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Overview
Description
(3-Fluoro-4-iodopyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6FIN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-iodopyridin-2-yl)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Scientific Research Applications
(3-Fluoro-4-iodopyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-iodopyridin-2-yl)methanamine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its binding affinity and reactivity with biological molecules. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
(3-Fluoro-4-aminopyridine): Similar in structure but with an amino group instead of a methanamine group.
(3-Fluoro-4-chloropyridine): Contains a chlorine atom instead of an iodine atom.
(3-Fluoro-4-bromopyridine): Contains a bromine atom instead of an iodine atom.
Uniqueness: (3-Fluoro-4-iodopyridin-2-yl)methanamine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6FIN2 |
---|---|
Molecular Weight |
252.03 g/mol |
IUPAC Name |
(3-fluoro-4-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H,3,9H2 |
InChI Key |
LXRHSGFHFPPRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)F)CN |
Origin of Product |
United States |
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